BenchChemオンラインストアへようこそ!

ethyl (2E)-2-hydroxyimino-3-quinoxalin-2-ylpropanoate

Stereochemistry Oxime configuration Physicochemical profiling

Ethyl (2E)-2-hydroxyimino-3-quinoxalin-2-ylpropanoate (CAS 13311-43-8, PubChem CID is a heterocyclic oxime ester belonging to the quinoxaline derivative class. Its molecular formula is C₁₃H₁₃N₃O₃ with a molecular weight of 259.26 g/mol.

Molecular Formula C13H13N3O3
Molecular Weight 259.26 g/mol
Cat. No. B15210555
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl (2E)-2-hydroxyimino-3-quinoxalin-2-ylpropanoate
Molecular FormulaC13H13N3O3
Molecular Weight259.26 g/mol
Structural Identifiers
SMILESCCOC(=O)C(=NO)CC1=NC2=CC=CC=C2N=C1
InChIInChI=1S/C13H13N3O3/c1-2-19-13(17)12(16-18)7-9-8-14-10-5-3-4-6-11(10)15-9/h3-6,8,18H,2,7H2,1H3/b16-12+
InChIKeyNYFJHQLEBYNMKH-FOWTUZBSSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl (2E)-2-hydroxyimino-3-quinoxalin-2-ylpropanoate – Structural Identity and Procurement-Relevant Characteristics


Ethyl (2E)-2-hydroxyimino-3-quinoxalin-2-ylpropanoate (CAS 13311-43-8, PubChem CID 6843359) is a heterocyclic oxime ester belonging to the quinoxaline derivative class. Its molecular formula is C₁₃H₁₃N₃O₃ with a molecular weight of 259.26 g/mol [1]. The compound features a quinoxaline ring connected via a methylene bridge to an α-hydroxyimino ester moiety in the E-configuration. It is catalogued under the NCI Developmental Therapeutics Program as NSC 86867, indicating historical submission for anticancer screening . Key computed physicochemical parameters include a calculated XLogP3-AA of 2.1, a topological polar surface area (TPSA) of 84.7 Ų, one hydrogen bond donor, six hydrogen bond acceptors, and five rotatable bonds [1]. These descriptors place it within drug-like chemical space, though no in vivo pharmacokinetic data have been published for this specific congener.

Why Generic Quinoxaline Derivatives Cannot Substitute for Ethyl (2E)-2-hydroxyimino-3-quinoxalin-2-ylpropanoate


The compound's differentiation from in-class analogs rests on three structural features that impact reactivity, molecular recognition, and biological readout: (i) the E-configuration of the hydroxyimino group, which distinguishes it from the Z-isomer (CAS 687997-21-3) and controls the spatial presentation of hydrogen-bond donor/acceptor functionality ; (ii) the quinoxaline heterocycle, which, in contrast to the quinoline analog (CAS 13311-43-8 listed as (E)-Ethyl 2-(hydroxyimino)-3-(quinolin-2-yl)propanoate by some vendors ), provides an additional endocyclic nitrogen capable of engaging in metal coordination, π-stacking, and hydrogen bonding; and (iii) the α-oxime ester moiety, which is susceptible to N–O bond cleavage—a feature exploited in photoinitiator chemistry and potential prodrug design [1]. These properties mean that even structurally close analogs such as the Z-isomer, the reduced 3-oxo-3,4-dihydroquinoxaline form, or quinoline-based surrogates cannot be assumed to exhibit equivalent biological potency, target selectivity, or physicochemical stability without explicit comparative data.

Quantitative Differentiation Evidence for Ethyl (2E)-2-hydroxyimino-3-quinoxalin-2-ylpropanoate Versus Closest Analogs


E- vs. Z-Configuration: Physicochemical Consequence of Stereochemistry

The target compound is the E-isomer of ethyl 2-hydroxyimino-3-quinoxalin-2-ylpropanoate. The corresponding Z-isomer (CAS 687997-21-3) is commercially available as a distinct entity . While direct comparative biological data for the two isomers are absent from the public literature, the E-configuration places the ester carbonyl and the quinoxaline ring on opposite sides of the C=N double bond, whereas in the Z-isomer they are cis. This geometric difference alters the intramolecular hydrogen-bonding network between the oxime hydroxyl and the ester carbonyl, which affects solubility, lipophilicity (predicted logP), and the presentation of pharmacophoric elements to biological targets [1]. In oxime ester photoinitiator applications, the E/Z configuration directly determines N–O bond cleavage efficiency and radical generation quantum yield, as demonstrated for carbazole-based oxime esters [2]. Procurement of the unintended isomer therefore carries a risk of altered reactivity in both biological and materials-chemistry contexts.

Stereochemistry Oxime configuration Physicochemical profiling

Quinoxaline vs. Quinoline Heterocycle: Impact on Computed Physicochemical Descriptors

The target compound bears a quinoxaline (benzopyrazine) ring, while a closely related analog marketed under the same CAS features a quinoline (benzopyridine) core . The quinoxaline scaffold contributes an additional endocyclic nitrogen, increasing the hydrogen bond acceptor count (6 for quinoxaline vs. 5 for quinoline) and the topological polar surface area. PubChem-computed descriptors for the target compound are: MW 259.26, XLogP3-AA 2.1, HBD 1, HBA 6, Rotatable Bonds 5, TPSA 84.7 Ų [1]. The quinoline analog, with one fewer nitrogen, would exhibit a lower HBA count and reduced TPSA, shifting its drug-likeness and BBB permeability predictions. Furthermore, quinoxaline-containing oxime ethers have demonstrated measurable antibacterial activity against Staphylococcus aureus ATCC 6538 and Escherichia coli ATCC 35218 in head-to-head comparison with tetracycline and penicillin, with the quinoxaline core essential for activity in the tested series [2]. This suggests the quinoxaline nitrogen contributes to target engagement in a manner not replicable by the quinoline surrogate.

Heterocyclic scaffold Drug-likeness Computed properties

Oxime Ester vs. Reduced 3-Oxo-3,4-dihydroquinoxaline Analog: Impact on N–O Bond Lability and Reactivity

Ethyl 2-(3-oxo-3,4-dihydroquinoxalin-2-yl)propanoate represents the reduced (ketone) form of the quinoxaline-bearing side chain, lacking the oxime ester functionality. The target compound retains the α-hydroxyimino ester group, which can undergo photolytic or reductive N–O bond cleavage. This property is exploited in oxime ester photoinitiators where the quantum yield of radical generation is directly tied to the oxime ester substructure [1]. In a medicinal chemistry context, oxime esters have been explored as prodrugs that release active species upon bioreduction. While no direct comparative data exist for this specific pair, the class-level evidence indicates that replacing the oxime ester with a ketone abolishes this activation modality. Researchers requiring a photocleavable or bioreducible handle must therefore select the oxime ester form.

Oxime ester Photoinitiator Prodrug N–O bond cleavage

Antibacterial Activity of Quinoxaline-Oxime Ether Class: MIC Reference Range Against Gram-Positive and Gram-Negative Strains

A series of structurally related O-oxime ether-quinoxaline hybrids was evaluated for in vitro antibacterial activity against Staphylococcus aureus ATCC 6538 and Escherichia coli ATCC 35218, with tetracycline and penicillin as reference drugs [1]. While the specific MIC of ethyl (2E)-2-hydroxyimino-3-quinoxalin-2-ylpropanoate was not reported in this study, the class data establishes that the quinoxaline-oxime ether pharmacophore confers measurable antibacterial activity. The target compound, featuring a free oxime (hydroxyimino) rather than an O-alkylated oxime ether, presents a distinct hydrogen bond donor at the oxime position (HBD = 1) [2], which is absent in O-ether derivatives. This additional HBD may enhance interactions with bacterial enzyme active sites that require a hydrogen bond donor for substrate recognition, though this hypothesis remains untested in direct comparative assays.

Antibacterial Quinoxaline MIC Staphylococcus aureus Escherichia coli

Recommended Application Scenarios for Ethyl (2E)-2-hydroxyimino-3-quinoxalin-2-ylpropanoate Based on Differential Evidence


Conformation-Dependent Antibacterial Screening

Users screening for antibacterial leads against Gram-positive (S. aureus) and Gram-negative (E. coli) pathogens should select the E-isomer specifically, as the oxime configuration influences hydrogen bonding to bacterial targets. The class-level antibacterial activity of quinoxaline-oxime ethers against ATCC standard strains supports this application, with tetracycline and penicillin as benchmarking controls [1].

Photoinitiator Development for Visible-Light Curing Systems

The oxime ester moiety undergoes N–O bond cleavage upon light irradiation, generating radicals capable of initiating acrylate polymerization. Quinoxaline-based oxime esters absorb at the UV-visible border, enabling the use of dental LED lamps [2]. The E-configuration and the quinoxaline chromophore jointly determine the absorption spectrum and cleavage quantum yield. Researchers should specify the (E)-isomer and confirm stereochemical purity by HPLC before formulating photoinitiator systems.

Synthetic Intermediate for Quinoxaline-Focused Compound Libraries

The compound serves as a versatile building block in heterocyclic chemistry, as the α-hydroxyimino ester can be reduced to the amine, cyclized to pyrazoles, or O-alkylated to generate oxime ether libraries. The method of Jiao et al. (2017) demonstrates that β-keto oximes condense with arylamines to yield diverse quinoxalines on gram scale, establishing the synthetic utility of this compound class [3]. Procurement of the single (E)-isomer ensures reproducibility in downstream cyclization reactions where stereochemistry dictates regiochemical outcomes.

Physicochemical Comparator in Drug-Likeness Profiling

With a computed XLogP3 of 2.1, TPSA of 84.7 Ų, molecular weight of 259.26, and one hydrogen bond donor, the compound occupies a favorable region of drug-like chemical space [4]. It can serve as a baseline comparator when evaluating the impact of quinoxaline-to-quinoline substitution (loss of one HBA), Z-to-E isomerization, or oxime ester-to-ketone reduction on permeability, solubility, and target binding. This use is supported by the availability of structurally defined analogs that differ in single structural features.

Quote Request

Request a Quote for ethyl (2E)-2-hydroxyimino-3-quinoxalin-2-ylpropanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.